6-Fluoro-4-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amine followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of ammonium fluoride as a base without a solvent has been demonstrated to yield high amounts of fluorinated products . Additionally, the use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic fluorinating agents, bases such as ammonium fluoride, and catalysts for facilitating substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets and pathways influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to specific targets, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H4F4N2 |
---|---|
Molekulargewicht |
180.10 g/mol |
IUPAC-Name |
6-fluoro-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 |
InChI-Schlüssel |
ZSKJVMRWTWYTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.